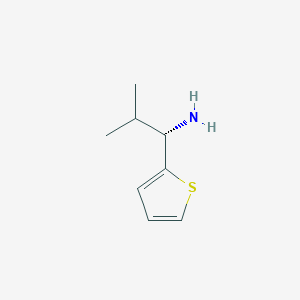
(S)-2-Methyl-1-(thiophen-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-thiophen-2-yl-propylamine, also known as methiopropamine, is an organic compound structurally related to methamphetamine. It consists of a thiophene ring with an alkyl amine substituent at the 2-position. This compound has garnered attention due to its psychoactive properties and its use as a research chemical .
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The resulting compound is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, this intermediate is reacted with methylamine to yield 2-Methyl-1-thiophen-2-yl-propylamine.
Analyse Chemischer Reaktionen
2-Methyl-1-thiophen-2-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically thiophene derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-thiophen-2-yl-propylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiophene-based compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive properties pose challenges.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine involves its function as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine. The compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-thiophen-2-yl-propylamine is structurally similar to methamphetamine, with the key difference being the presence of a thiophene ring instead of a benzene ring. Other similar compounds include:
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
Methamphetamine: A well-known stimulant with a benzene ring, more potent than 2-Methyl-1-thiophen-2-yl-propylamine.
The uniqueness of 2-Methyl-1-thiophen-2-yl-propylamine lies in its selective inhibition of norepinephrine reuptake and its distinct structural features that differentiate it from other stimulants .
Eigenschaften
Molekularformel |
C8H13NS |
|---|---|
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
(1S)-2-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
VJVICAYVXMSTAM-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=CS1)N |
Kanonische SMILES |
CC(C)C(C1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
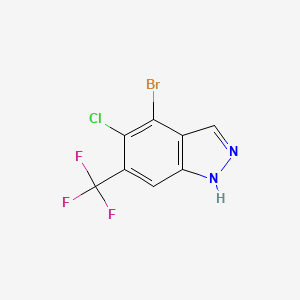
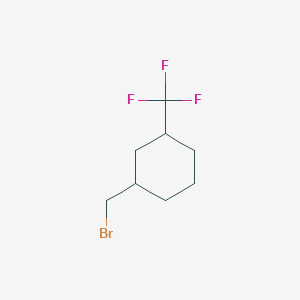
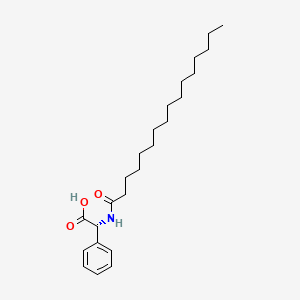
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
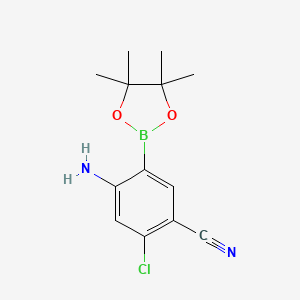
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
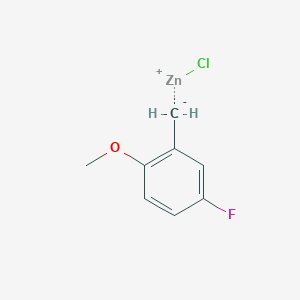
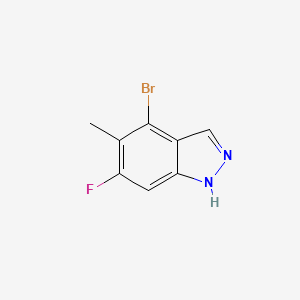
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
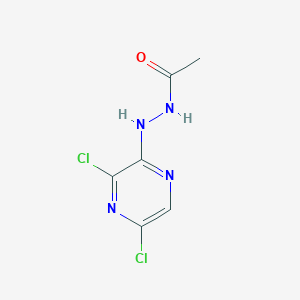
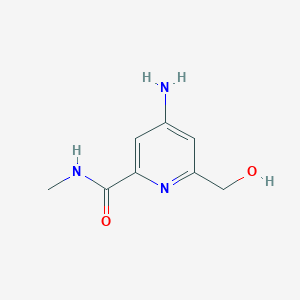
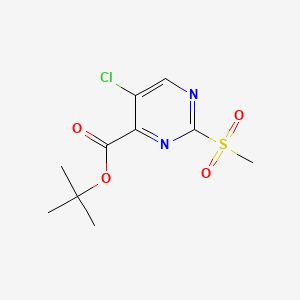
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
